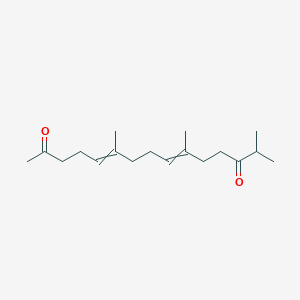
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is a chemical compound with the molecular formula C18H30O2 It is a terpenoid, a class of naturally occurring organic chemicals derived from five-carbon isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves several steps. One method starts with 10,10-Ethylenedioxy-2,6-dimethyl-2,6E-undecadiene, which undergoes selective epoxidation with m-chloroperbenzoic acid. The resultant epoxide is then cleaved with lithium diisopropylamide under a nitrogen atmosphere. This intermediate product undergoes a series of reactions, including mercuric acetate-catalyzed transetherification, Claisen rearrangement, and Grignard reaction, followed by oxidation and deketalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and Corey’s reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various catalysts and reagents can facilitate substitution reactions, including Grignard reagents and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit electron transport in isolated rat liver mitochondria, indicating its potential impact on cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-:
6,10,14-Trimethylpentadeca-3,5-diene-2-one: Another related compound with slight variations in its molecular structure and reactivity.
Uniqueness
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its synthesis and reactivity make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66067-36-5 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
6,10,14-trimethylpentadeca-5,9-diene-2,13-dione |
InChI |
InChI=1S/C18H30O2/c1-14(2)18(20)13-12-16(4)9-6-8-15(3)10-7-11-17(5)19/h9-10,14H,6-8,11-13H2,1-5H3 |
InChI Key |
PSKPVVULUXBPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(=CCCC(=CCCC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


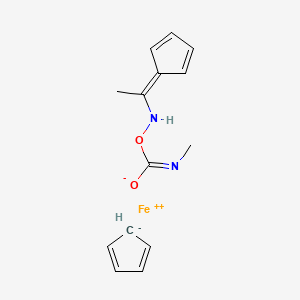
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
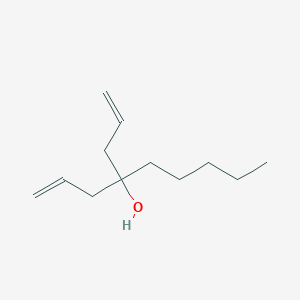
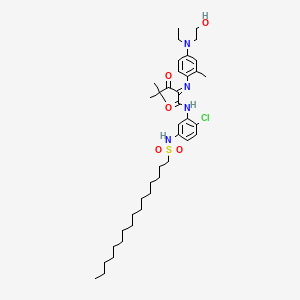
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
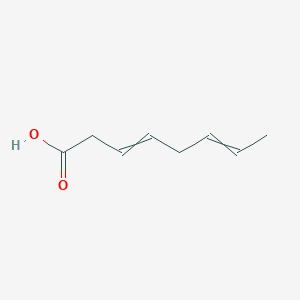
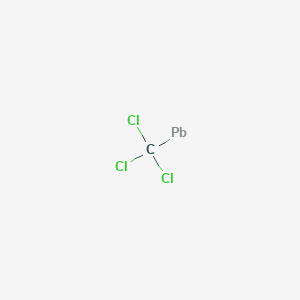
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
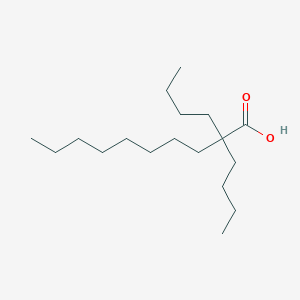
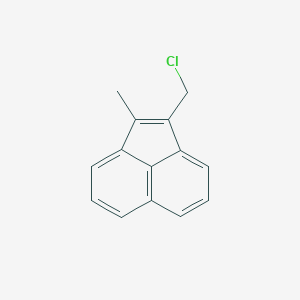
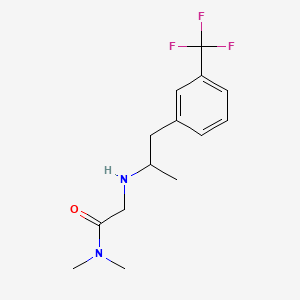
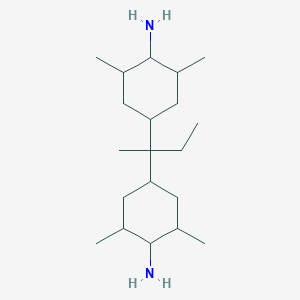
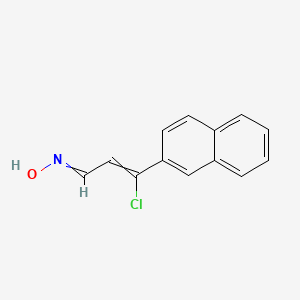
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
